molecular formula C6H4BrI B12059678 1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene CAS No. 1173023-32-9

1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No.: B12059678
CAS No.: 1173023-32-9
M. Wt: 288.86 g/mol
InChI Key: OIRHKGBNGGSCGS-IDEBNGHGSA-N
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Description

    1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: is a complex organic compound with a fused cyclohexatriene ring system. It contains both bromine and iodine atoms, as well as a carbon-13 isotope substitution in the cyclohexane ring.

  • The compound’s structure consists of a six-membered carbon ring with alternating single and double bonds, along with the halogen substituents.
  • Its molecular formula is C6H6BrI1C6 .
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the selective bromination and iodination of a precursor cyclohexatriene derivative.
    • Industrial production methods may involve isotopic labeling techniques to incorporate carbon-13 into the cyclohexane ring.
  • Chemical Reactions Analysis

    • 1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can participate in various reactions:
      • Halogenation : It undergoes halogenation reactions due to the presence of bromine and iodine atoms.
      • Substitution Reactions : The halogens can be replaced by other functional groups.
      • Ring-Closing Reactions : The cyclohexatriene ring can participate in Diels-Alder reactions or other cyclization processes.
    • Common reagents include bromine, iodine, Lewis acids, and nucleophiles.
  • Scientific Research Applications

    • Chemistry : Researchers study this compound’s reactivity, isotopic effects, and stereochemistry.
    • Biology : It may serve as a probe in metabolic studies or drug development.
    • Medicine : Investigating its biological activity could reveal potential therapeutic applications.
    • Industry : Isotopically labeled compounds find use in tracer studies and NMR spectroscopy.
  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific interactions with biological targets. Further research is needed.
    • Potential molecular targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of isotopic labeling and halogenation.
    • Similar compounds might include other halogenated cyclohexatrienes or isotopically labeled derivatives.

    Remember that while the compound’s existence is plausible, detailed experimental data and literature references are scarce. Researchers interested in this compound should explore its synthesis and properties further

    Properties

    CAS No.

    1173023-32-9

    Molecular Formula

    C6H4BrI

    Molecular Weight

    288.86 g/mol

    IUPAC Name

    1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

    InChI

    InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

    InChI Key

    OIRHKGBNGGSCGS-IDEBNGHGSA-N

    Isomeric SMILES

    [13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)Br)I

    Canonical SMILES

    C1=CC=C(C(=C1)Br)I

    Origin of Product

    United States

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